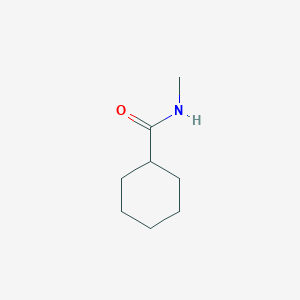

N-methylcyclohexanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6830-84-8 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

N-methylcyclohexanecarboxamide |

InChI |

InChI=1S/C8H15NO/c1-9-8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,10) |

InChI Key |

VJPHAMJNGICSLT-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1CCCCC1 |

Canonical SMILES |

CNC(=O)C1CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-methylcyclohexanecarboxamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of N-methylcyclohexanecarboxamide. The information is curated for professionals in research and drug development, with a focus on delivering precise data and methodologies.

Chemical Identity and Structure

This compound is a secondary amide featuring a cyclohexyl ring attached to a carbonyl group, which is in turn bonded to a methylamino group.

IUPAC Name: this compound[1] CAS Number: 6830-84-8[1] Molecular Formula: C₈H₁₅NO[1] SMILES: CNC(=O)C1CCCCC1[1]

Visualization of the Chemical Structure

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 141.21 g/mol | [1] |

| Exact Mass | 141.115364102 Da | [1] |

| XLogP3-AA (LogP) | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a representative two-step protocol can be constructed based on the well-established reaction of converting a carboxylic acid to an acid chloride, followed by amidation.[2][3]

Reaction Scheme:

-

Cyclohexanecarboxylic acid + SOCl₂ → Cyclohexanecarbonyl chloride + SO₂ + HCl

-

Cyclohexanecarbonyl chloride + CH₃NH₂ → this compound + HCl

Visualization of the Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of N-methylcyclohexanecarboxamide from Cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing N-methylcyclohexanecarboxamide from cyclohexanecarboxylic acid. The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is a critical step. This document details two primary and robust methodologies: the formation of an acyl chloride intermediate using thionyl chloride and the direct coupling facilitated by dicyclohexylcarbodiimide (B1669883) (DCC).

This guide includes detailed experimental protocols, comparative quantitative data, and visualizations of reaction pathways and workflows to support research, process development, and optimization in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

A summary of key physical properties and spectroscopic data for the primary reactant and product is essential for reaction planning, monitoring, and final product characterization.

Table 1: Physicochemical Properties

| Property | Cyclohexanecarboxylic Acid | This compound |

|---|---|---|

| Molecular Formula | C₇H₁₂O₂ | C₈H₁₅NO |

| Molecular Weight | 128.17 g/mol [3] | 141.21 g/mol [4] |

| Appearance | Colorless oil or white solid[3] | White solid (typical) |

| Boiling Point | 232-234 °C[3] | N/A |

| Melting Point | 30-31 °C[3] | N/A |

| Density | 1.027 g/cm³[3] | N/A |

| CAS Number | 98-89-5[3] | 6830-84-8[5] |

Table 2: Spectroscopic Data

| Spectrum | Cyclohexanecarboxylic Acid (Typical Values) | This compound (Typical Values) |

|---|---|---|

| ¹H NMR (CDCl₃, ppm) | 1.20-2.00 (m, 10H), 2.35 (tt, 1H), 12.0 (br s, 1H, COOH) | 1.00-1.90 (m, 10H), 2.15 (m, 1H), 2.80 (d, 3H, N-CH₃), 5.50 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, ppm) | 25.4, 25.7, 29.0, 43.1, 182.7 (C=O) | 25.6, 25.9, 29.5, 45.5, 178.0 (C=O), 26.4 (N-CH₃) |

| IR (cm⁻¹) | 2930, 2860, 1705 (C=O), 1450, 1290, 940 (broad O-H) | 3300 (N-H), 2930, 2855, 1640 (Amide I, C=O), 1550 (Amide II, N-H bend) |

Synthetic Methodologies

Two primary methods for the synthesis of this compound are detailed below. Both rely on the principle of activating the carboxylic acid group to facilitate nucleophilic attack by methylamine (B109427).

This classic and highly effective two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[2][6] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7][8]

Experimental Protocol: Thionyl Chloride Method

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add cyclohexanecarboxylic acid (1.0 eq). Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at room temperature.

-

Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction completion can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After cooling, remove the excess thionyl chloride under reduced pressure (distillation). This step is crucial to prevent side reactions.

-

Amidation: Dissolve the crude cyclohexanecarbonyl chloride in an inert aprotic solvent (e.g., dichloromethane (B109758) or THF). In a separate flask, prepare a solution of methylamine (e.g., 40% aqueous solution or a solution in THF, 2.2 eq) and cool it in an ice bath.

-

Addition: Add the acyl chloride solution dropwise to the cooled methylamine solution with vigorous stirring. An excess of amine is used to react with the acyl chloride and neutralize the HCl byproduct.[7]

-

Workup: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl (to remove excess methylamine), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

DCC is a widely used coupling agent that facilitates amide bond formation by activating the carboxylic acid to form a reactive O-acylisourea intermediate.[9] This intermediate is then susceptible to nucleophilic attack by the amine. The method is efficient and typically proceeds at room temperature with good yields.[1]

Experimental Protocol: DCC Coupling Method

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 eq) and methylamine hydrochloride (1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) or ethyl acetate. Add a tertiary amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free methylamine.

-

DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Workup - Filtration: Upon completion, filter the reaction mixture through a sintered glass funnel to remove the insoluble DCU precipitate.[10] Wash the filter cake with a small amount of the reaction solvent.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization if necessary.

Summary of Reaction Conditions

The choice of synthetic route may depend on factors such as substrate compatibility, scale, and purification requirements. The following table provides a comparative summary of the two methods.

Table 3: Comparison of Synthetic Methods

| Parameter | Method 1: Thionyl Chloride | Method 2: DCC Coupling |

|---|---|---|

| Activating Agent | Thionyl Chloride (SOCl₂) | Dicyclohexylcarbodiimide (DCC) |

| Key Intermediate | Acyl Chloride | O-Acylisourea[2] |

| Solvent | DCM, THF, or neat | DCM, THF, Ethyl Acetate[11] |

| Temperature | Reflux (Step 1), 0 °C to RT (Step 2) | 0 °C to Room Temperature[11] |

| Byproducts | SO₂, HCl | Dicyclohexylurea (DCU) |

| Workup | Aqueous extraction | Filtration of DCU, then aqueous extraction[10] |

| Typical Yields | Good to Excellent | Good to Excellent (70-90%)[1] |

| Advantages | Low cost of reagent, highly reactive intermediate | Mild reaction conditions, high yields |

| Disadvantages | Harsh/corrosive reagent, byproduct gas handling | DCC is an irritant, DCU can be difficult to remove completely |

General Experimental Workflow

The logical flow for the synthesis, workup, and purification of this compound is outlined below. This workflow is generally applicable to both synthetic methods, with minor variations in the workup stage.

References

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound | C8H15NO | CID 3343827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Preparation of this compound | Ambeed [ambeed.com]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. scribd.com [scribd.com]

- 10. Workup [chem.rochester.edu]

- 11. organic-synthesis.com [organic-synthesis.com]

Physical and chemical properties of N-methylcyclohexanecarboxamide.

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylcyclohexanecarboxamide is a secondary amide derivative of cyclohexanecarboxylic acid. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known chemical reactivity. The information presented herein is intended to serve as a valuable resource for professionals in research, and drug development who may be working with or exploring the applications of this compound and its structural analogs.

Chemical and Physical Properties

Tabulated Physical and Chemical Properties

The following tables summarize the key physical and chemical identifiers for this compound.

Table 1: General and Computed Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | PubChem[1] |

| Molecular Weight | 141.21 g/mol | PubChem[1] |

| Appearance | Solid (predicted based on similar amides) | General knowledge |

| XLogP3-AA | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 141.115364102 Da | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

Table 2: Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6830-84-8 | PubChem[1] |

| PubChem CID | 3343827 | PubChem[1] |

| SMILES | CNC(=O)C1CCCCC1 | PubChem[1] |

| InChIKey | VJPHAMJNGICSLT-UHFFFAOYSA-N | PubChem[1] |

Chemical Reactivity and Stability

The chemical behavior of this compound is characteristic of secondary amides. The amide bond is relatively stable but can undergo cleavage under specific conditions.

-

Hydrolysis: Amides can be hydrolyzed to their constituent carboxylic acid and amine under either acidic or basic conditions. This reaction typically requires heating.

-

Acidic Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and heat, this compound will hydrolyze to form cyclohexanecarboxylic acid and a methylammonium (B1206745) salt.

-

Basic Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH) with heating, it will yield a salt of cyclohexanecarboxylic acid and methylamine (B109427).

-

-

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH₂) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction converts this compound into N-methylcyclohexylmethanamine.[2]

-

Stability: this compound is generally a stable compound under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases to prevent degradation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is based on a common two-step procedure involving the formation of an acid chloride followed by amidation.

3.1.1. Step 1: Synthesis of Cyclohexanecarbonyl Chloride

-

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (B28343) (or another inert solvent)

-

Round-bottom flask with a reflux condenser and drying tube

-

Heating mantle

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube containing a drying agent (e.g., calcium chloride).

-

Add cyclohexanecarboxylic acid to the flask.

-

Add an excess of thionyl chloride (typically 1.5-2.0 equivalents) and a small amount of dry toluene.

-

Gently heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude cyclohexanecarbonyl chloride can be used in the next step without further purification.

-

3.1.2. Step 2: Synthesis of this compound

-

Materials:

-

Crude cyclohexanecarbonyl chloride from Step 1

-

Aqueous methylamine solution (e.g., 40% in water)

-

Anhydrous diethyl ether or dichloromethane

-

Beaker or Erlenmeyer flask

-

Ice bath

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the crude cyclohexanecarbonyl chloride in an appropriate anhydrous solvent (e.g., diethyl ether) in a beaker or Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

While stirring vigorously, slowly add an excess of the aqueous methylamine solution. A white precipitate will form.

-

Continue stirring for 15-30 minutes in the ice bath.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of this compound by identifying the chemical environment and connectivity of the protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved.

-

-

¹H NMR Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16 or more for a good signal-to-noise ratio.

-

Spectral width: Typically 0-12 ppm.

-

Relaxation delay: 1-2 seconds.

-

-

-

¹³C NMR Data Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse program.

-

Number of scans: 1024 or more due to the low natural abundance of ¹³C.

-

Spectral width: Typically 0-200 ppm.

-

Relaxation delay: 2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

3.2.2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of this compound and analyze its fragmentation pattern.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

-

Data Acquisition (using Electrospray Ionization - ESI):

-

Mass Spectrometer: An ESI mass spectrometer.

-

Mode: Positive ion mode is typically used for amides.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Ionization Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature according to the instrument manufacturer's guidelines.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ at m/z 142.12).

-

Analyze the fragmentation pattern to confirm the structure.

-

3.2.3. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in this compound, particularly the amide group.

-

Sample Preparation (using Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretch (around 3300 cm⁻¹)

-

C-H stretches (from the cyclohexyl and methyl groups, around 2850-2950 cm⁻¹)

-

C=O stretch (amide I band, strong absorption around 1640 cm⁻¹)

-

N-H bend (amide II band, around 1550 cm⁻¹)

-

-

Visualization of Chemical Processes

The following diagrams illustrate key workflows related to this compound.

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Hydrolysis Logical Pathway

Caption: Logical pathways for the hydrolysis of this compound.

References

N-methylcyclohexanecarboxamide CAS number and identifiers.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-methylcyclohexanecarboxamide, a chemical compound of interest in various research and development sectors. The document details its chemical identifiers, physical and chemical properties, and a representative synthetic protocol. While specific biological activity and mechanistic data for this compound are not extensively available in the public domain, this guide also summarizes the known biological activities of structurally related cyclohexanecarboxamide (B73365) derivatives to offer insights into its potential pharmacological relevance.

Chemical Identifiers and Properties

This compound is a secondary amide derivative of cyclohexanecarboxylic acid. Its unique structural features contribute to its specific physicochemical properties.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in databases and literature.

Table 1: Chemical Identifiers for this compound [1]

| Identifier Type | Identifier |

| CAS Number | 6830-84-8 |

| PubChem CID | 3343827 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₅NO |

| InChI | InChI=1S/C8H15NO/c1-9-8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,10) |

| InChIKey | VJPHAMJNGICSLT-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1CCCCC1 |

| DSSTox Substance ID | DTXSID80391640 |

| Nikkaji Number | J2.810.194E |

| Wikidata | Q82189241 |

Physicochemical Properties

The key physicochemical properties of this compound have been computationally predicted and are summarized in Table 2. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 141.21 g/mol |

| XLogP3-AA | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 141.115364 g/mol |

| Monoisotopic Mass | 141.115364 g/mol |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 10 |

| Complexity | 116 |

Synthesis of this compound

The synthesis of this compound typically proceeds through the conversion of cyclohexanecarboxylic acid to its more reactive acid chloride derivative, followed by amidation with methylamine (B109427).

General Synthetic Scheme

The overall synthetic pathway can be visualized as a two-step process, outlined in the workflow diagram below.

Caption: A two-step synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Aqueous methylamine (CH₃NH₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for reflux, extraction, and purification.

Procedure:

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanecarboxylic acid in an excess of thionyl chloride.

-

Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude cyclohexanecarbonyl chloride is obtained as the residue.

Step 2: Synthesis of this compound

-

Cool the crude cyclohexanecarbonyl chloride in an ice bath.

-

Slowly add an excess of aqueous methylamine solution to the cooled acid chloride with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, continue stirring at room temperature to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and add an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted methylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

As of the latest literature review, there is a notable lack of specific studies on the biological activity and pharmacological profile of this compound. However, the broader class of cyclohexanecarboxamide derivatives has been investigated for various therapeutic applications.

Biological Activities of Related Cyclohexanecarboxamide Derivatives

Several studies have reported on the biological evaluation of various substituted cyclohexanecarboxamide compounds. These findings, while not directly applicable to this compound, may provide a basis for future investigations.

-

Antimicrobial and Cytotoxic Activities: Certain N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides have been synthesized and evaluated for their cytotoxic effects against cancer cell lines and their antimicrobial properties. Some derivatives demonstrated significant cytotoxicity and moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi.

-

Apoptosis Induction: A series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives have been synthesized and screened for their anticancer activity. One compound, in particular, exhibited potent activity against the MCF-7 breast cancer cell line by inducing apoptosis and causing cell cycle arrest at the G2/M phase.

-

Anti-inflammatory and Antinociceptive Effects: Amidrazone derivatives containing a cyclohexanecarboxylic acid moiety have shown a range of biological activities, including antinociceptive and anti-inflammatory effects.

It is important to reiterate that these activities are reported for derivatives and not for this compound itself.

Future Research Directions

The structural simplicity of this compound, combined with the known biological activities of its analogs, suggests that it could be a valuable scaffold for further chemical modification and pharmacological screening. Future research could focus on:

-

Synthesizing a library of this compound derivatives with diverse substitutions on the cyclohexyl ring and the methyl group.

-

Screening these compounds for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological effects.

-

Investigating the structure-activity relationships (SAR) to identify key structural features responsible for any observed biological activity.

Conclusion

This technical guide has summarized the key identifiers and physicochemical properties of this compound and provided a representative synthetic protocol. While direct biological data for this compound is scarce, the documented activities of related cyclohexanecarboxamide derivatives suggest that this chemical class holds potential for further investigation in drug discovery and development. The information presented herein serves as a foundational resource for researchers and scientists interested in exploring the chemical and potential biological landscape of this compound and its analogs.

References

An In-depth Technical Guide to N-methylcyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-methylcyclohexanecarboxamide, a secondary amide derivative of cyclohexanecarboxylic acid. The document details its chemical identity, physicochemical properties, synthesis methodologies, and available spectral data. While direct biological activity and therapeutic applications for this compound are not extensively documented in current literature, this guide serves as a foundational resource for researchers exploring the potential of this and related chemical scaffolds in medicinal chemistry and drug discovery. The synthesis of cyclohexanecarboxamide (B73365) derivatives is a notable area of interest in the development of various biologically active molecules.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| CAS Number | 6830-84-8 | [1] |

| Canonical SMILES | CNC(=O)C1CCCCC1 | [1] |

| InChI Key | VJPHAMJNGICSLT-UHFFFAOYSA-N | [1] |

| XLogP3-AA (Computed) | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. The most common approaches involve the reaction of a cyclohexanecarboxylic acid derivative with methylamine (B109427).

From Cyclohexanecarboxylic Acid via Acid Chloride

A prevalent method for the preparation of this compound involves a two-step process. First, cyclohexanecarboxylic acid is converted to its more reactive acid chloride derivative, cyclohexanecarbonyl chloride, using a chlorinating agent such as thionyl chloride. The subsequent reaction of the acid chloride with an aqueous solution of methylamine yields the desired this compound[2].

Experimental Protocol:

-

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place cyclohexanecarboxylic acid.

-

Add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2.0 equivalents.

-

Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.

-

-

Step 2: Synthesis of this compound

-

In a separate flask, prepare an aqueous solution of methylamine (CH₃NH₂).

-

Cool the methylamine solution in an ice bath.

-

Slowly add the freshly prepared cyclohexanecarbonyl chloride to the cooled methylamine solution with vigorous stirring. The reaction is exothermic.

-

Continue stirring for a specified period to ensure complete reaction.

-

The product, this compound, may precipitate from the solution or can be extracted with a suitable organic solvent.

-

Purify the crude product by recrystallization or chromatography.

-

Direct Aminolysis of Methyl Cyclohexanecarboxylate (B1212342)

Another synthetic route is the direct aminolysis of an ester of cyclohexanecarboxylic acid, such as methyl cyclohexanecarboxylate, with methylamine. This method can be performed with or without a catalyst.

Experimental Protocol (Uncatalyzed):

-

In a sealed pressure tube, combine methyl cyclohexanecarboxylate and an excess of methylamine (as a solution in a suitable solvent like THF or as a gas).

-

Heat the mixture to a temperature typically ranging from 120-150°C for 24-48 hours.

-

Monitor the reaction progress using techniques like TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess methylamine and the methanol (B129727) byproduct under reduced pressure.

-

The crude product can then be purified by distillation or chromatography.

References

Molecular weight and formula of N-methylcyclohexanecarboxamide.

This guide provides a comprehensive overview of N-methylcyclohexanecarboxamide, a chemical compound of interest to researchers and professionals in drug development and organic chemistry. The document details its chemical properties, synthesis, and relevant data, presented in a clear and accessible format.

Chemical Identity and Properties

This compound is a mono-substituted amide derivative of cyclohexanecarboxylic acid. Its fundamental chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 6830-84-8 | [1] |

| Exact Mass | 141.115364102 Da | [1] |

| XLogP3-AA | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synonyms: The compound is also known by several other names, including Cyclohexanecarboxamide, N-methyl-; Hexahydro-N-methylbenzamide; and cyclohexyl-N-methylcarboxamide.[1]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a two-step process starting from cyclohexanecarboxylic acid.[2] This procedure is outlined below.

Experimental Protocol: Synthesis from Cyclohexanecarboxylic Acid

Objective: To synthesize this compound from cyclohexanecarboxylic acid.

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Aqueous methylamine (B109427) (CH₃NH₂)

-

Appropriate organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Apparatus for reflux, extraction, and purification

Procedure:

Step 1: Formation of Cyclohexanecarbonyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, cyclohexanecarboxylic acid is dissolved in a suitable solvent.

-

Thionyl chloride is added dropwise to the solution. The reaction is typically performed in excess of thionyl chloride.

-

The mixture is gently heated to reflux for a period sufficient to ensure complete conversion to the acid chloride. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude cyclohexanecarbonyl chloride.

Step 2: Amidation to form this compound

-

The crude cyclohexanecarbonyl chloride is dissolved in an appropriate organic solvent.

-

The solution is cooled in an ice bath.

-

Aqueous methylamine is added dropwise to the cooled solution with vigorous stirring. An excess of methylamine is used to react with the acid chloride and to neutralize the hydrochloric acid byproduct.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The resulting mixture is then subjected to a work-up procedure, which typically involves washing with water and brine, followed by drying of the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed by rotary evaporation to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Logical Workflow and Diagrams

The synthesis of this compound can be visualized as a sequential two-step chemical transformation. The following diagram illustrates this workflow.

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of N-methylcyclohexanecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-methylcyclohexanecarboxamide, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public experimental spectra, this document presents predicted data based on the compound's structure, alongside detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a secondary amide functional group attached to a cyclohexane (B81311) ring. This structure gives rise to a characteristic spectroscopic fingerprint that can be used for its identification and characterization. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclohexane ring, the N-methyl group, and the amide N-H proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Cyclohexane CH (methine) | 2.0 - 2.3 | Multiplet | 1H | - |

| Cyclohexane CH₂ (axial & equatorial) | 1.1 - 1.9 | Multiplets | 10H | - |

| N-CH₃ (methyl) | 2.7 - 2.8 | Doublet | 3H | ~4-5 |

| N-H (amide) | 5.3 - 5.8 | Broad Singlet/Quartet | 1H | - |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 175 - 178 |

| Cyclohexane CH (methine) | 45 - 50 |

| Cyclohexane CH₂ | 25 - 35 |

| N-CH₃ (methyl) | 26 - 27 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3270 | Strong, Sharp |

| C-H Stretch (sp³) | 2935 - 2850 | Strong |

| C=O Stretch (Amide I) | 1650 - 1630 | Strong |

| N-H Bend (Amide II) | 1560 - 1540 | Strong |

| C-N Stretch | 1260 - 1240 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Assignment | Relative Intensity |

| 141 | [M]⁺ (Molecular Ion) | Moderate |

| 113 | [M - CO]⁺ | Low |

| 98 | [M - HNCH₃]⁺ | Moderate |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) | Strong |

| 58 | [CH₃NH=CHOH]⁺ | Moderate |

| 55 | [C₄H₇]⁺ | Strong |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

A common synthetic route involves the reaction of cyclohexanecarbonyl chloride with methylamine (B109427).

-

Preparation of Cyclohexanecarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or neat.

-

Amidation: The resulting cyclohexanecarbonyl chloride is then slowly added to a solution of methylamine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. An excess of methylamine or the addition of a non-nucleophilic base is used to neutralize the HCl byproduct.

-

Work-up and Purification: The reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile and thermally stable compounds like this compound. A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the GC.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization.

N-Methylcyclohexanecarboxamide Derivatives: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcyclohexanecarboxamide and its derivatives represent a class of chemical compounds with a versatile scaffold that has shown promise in various areas of pharmacological research. The inherent structural features of the cyclohexyl ring combined with the amide linkage provide a unique three-dimensional architecture, making these molecules attractive candidates for interacting with a range of biological targets. This technical guide provides an in-depth overview of the current understanding of the potential biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Several studies have explored the cytotoxic potential of N-cyclohexanecarboxamide derivatives against various cancer cell lines. The data suggests that modifications to the core structure can lead to significant antiproliferative effects.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected N-cyclohexanecarboxamide derivatives, with IC50 values representing the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2c | N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide | A549 (Lung Carcinoma) | 21.4 | [1] |

| MCF7-MDR (Breast Adenocarcinoma, Multi-Drug Resistant) | 18.5 | [1] | ||

| HT1080 (Fibrosarcoma) | 25.6 | [1] | ||

| 3c | N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamide | A549 (Lung Carcinoma) | 15.8 | [1] |

| MCF7-MDR (Breast Adenocarcinoma, Multi-Drug Resistant) | 13.2 | [1] | ||

| HT1080 (Fibrosarcoma) | 19.7 | [1] |

Antimicrobial Activity

The N-cyclohexanecarboxamide scaffold has also been investigated for its potential to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in assessing antimicrobial efficacy.

Quantitative Data on Antimicrobial Activity

The table below presents the MIC values for selected N-cyclohexanecarboxamide derivatives against a panel of bacterial and fungal strains.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2a | Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid | Staphylococcus aureus | 256 | [2][3] |

| Mycobacterium smegmatis | 64 | [2][3] | ||

| 2b | Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid | Yersinia enterocolitica | 64 | [2][3] |

| Escherichia coli | 256 | [2][3] | ||

| Klebsiella pneumoniae | 256 | [2][3] | ||

| 2c | Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid | Staphylococcus aureus | 64 | [2][3] |

| Mycobacterium smegmatis | 64 | [2][3] | ||

| 2f | Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid | Candida albicans | 256 | [2][3] |

| Various | N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides | Staphylococcus aureus | Moderate Inhibition | [1] |

Anti-inflammatory and Antiproliferative Activity

Recent research has highlighted the potential of certain N-cyclohexanecarboxamide derivatives to modulate inflammatory responses and inhibit cell proliferation, key processes in many chronic diseases. The activity of these compounds has been assessed by measuring their impact on immune cell proliferation and the production of inflammatory cytokines.

Quantitative Data on Antiproliferative and Anti-inflammatory Activity

The following data summarizes the effects of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid on human peripheral blood mononuclear cells (PBMCs).

Antiproliferative Activity against Mitogen-Stimulated PBMCs

| Compound ID | Concentration (µg/mL) | Proliferation Inhibition (%) | Reference |

| 2a | 100 | > Ibuprofen | [2][3] |

| 2d | 100 | > Ibuprofen | [2][3] |

| 2f | 100 | > Ibuprofen | [2][3] |

Inhibition of Cytokine Secretion by Mitogen-Stimulated PBMCs

| Compound ID | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-10 Inhibition (%) | Reference |

| 2b | High Dose | ~92-99 | ~92-99 | ~92-99 | [2][3] |

| 2f | 10, 50, 100 | ~66-81 | - | - | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for researchers.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., A549, MCF7-MDR, HT1080) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds, typically in a serial dilution. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, usually 48 to 72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 540 and 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

-

Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusted to a McFarland standard of 0.5 (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) growth controls are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a microplate reader.

Antiproliferative Assay on Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the effect of compounds on the proliferation of mitogen-stimulated immune cells.

Methodology:

-

PBMC Isolation: PBMCs are isolated from fresh human whole blood using Ficoll-Paque density gradient centrifugation.[4][5]

-

Cell Culture and Stimulation: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics). To induce proliferation, a mitogen such as phytohemagglutinin (PHA) is added to the cell cultures.[4][6]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

Proliferation Assessment: Cell proliferation can be measured using various methods:

-

MTT Assay: As described in the cytotoxicity protocol, the metabolic activity of the proliferating cells is quantified.

-

[³H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the cultures, and its incorporation into the DNA of dividing cells is measured using a scintillation counter.[7]

-

-

Data Analysis: The percentage of proliferation inhibition is calculated by comparing the proliferation in compound-treated wells to that in mitogen-stimulated, untreated control wells.

Cytokine Production Assay

Objective: To measure the effect of compounds on the production of inflammatory cytokines by stimulated PBMCs.

Methodology:

-

Cell Culture and Stimulation: PBMCs are isolated and cultured as described above. They are stimulated with a mitogen (e.g., lipopolysaccharide - LPS, or PHA) to induce cytokine production.[4]

-

Compound Treatment: The stimulated cells are treated with various concentrations of the test compounds.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), the cell culture supernatants are collected by centrifugation.

-

Cytokine Quantification: The concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants are measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The levels of cytokines in the supernatants of compound-treated cells are compared to those of stimulated, untreated control cells to determine the percentage of inhibition or change in production.

Visualizations

General Workflow for Synthesis and Biological Evaluation

Caption: Workflow from synthesis to biological evaluation of derivatives.

Potential Anti-inflammatory Mechanism of Action

While specific signaling pathways for this compound derivatives are not yet fully elucidated, a plausible hypothesis involves the modulation of key inflammatory pathways. The following diagram illustrates a potential mechanism where these derivatives could inhibit the production of pro-inflammatory cytokines.

Caption: Potential inhibition of pro-inflammatory cytokine production.

Conclusion

The available evidence suggests that this compound derivatives are a promising class of compounds with multifaceted biological activities. The studies highlighted in this guide demonstrate their potential as anticancer, antimicrobial, and anti-inflammatory agents. The provided quantitative data offers a comparative basis for future research, and the detailed experimental protocols serve as a practical resource for investigators. Further exploration, including the elucidation of specific molecular targets and signaling pathways, is warranted to fully realize the therapeutic potential of this chemical scaffold. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these derivatives for various biological targets, paving the way for the development of novel and effective therapeutic agents.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of proliferation and cytokines production by mitogen-stimulated bovine peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mayocliniclabs.com [mayocliniclabs.com]

- 7. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

N-methylcyclohexanecarboxamide: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of N-methylcyclohexanecarboxamide. While direct biological activity data for this specific compound is limited in publicly available literature, this document consolidates the historical synthesis and provides detailed experimental protocols for its preparation. Furthermore, it explores the biological activities of structurally related compounds to offer insights into its potential pharmacological relevance. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

This compound, a simple amide derivative of cyclohexanecarboxylic acid, has a history rooted in fundamental organic synthesis. Its structural motif, a cyclohexyl ring coupled to a methylamide, is a common feature in various biologically active molecules. Understanding the synthesis and potential biological interactions of this core structure is valuable for the design and development of novel therapeutic agents. This document details the initial synthesis of this compound and discusses the broader context of the biological activities of related carboxamide compounds, particularly in the areas of insect repellency and anticancer research.

Discovery and History

The first documented synthesis of this compound appears to be in a 1973 publication by A. Lukasiewicz and A. Rozploch in the Polish journal Roczniki Chemii. The paper focused on the synthesis of various N-substituted cyclohexanecarboxamides.

Key Researchers and Institutions

-

A. Lukasiewicz and A. Rozploch : The primary researchers credited with the first synthesis.

-

Instytut Chemii, Uniwersytet Mikołaja Kopernika, Toruń, Poland : The institution where the research was conducted.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 6830-84-8 | PubChem |

| Molecular Formula | C₈H₁₅NO | PubChem |

| Molecular Weight | 141.21 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents | - |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound involves the reaction of an activated cyclohexanecarboxylic acid derivative with methylamine (B109427).

Synthesis from Cyclohexanecarbonyl Chloride

This common and efficient method involves a two-step process starting from cyclohexanecarboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place cyclohexanecarboxylic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at room temperature.

-

Gently heat the reaction mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclohexanecarbonyl chloride.

Step 2: Synthesis of this compound

-

Dissolve the crude cyclohexanecarbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask equipped with a dropping funnel and a magnetic stirrer, and cool the flask in an ice bath.

-

Slowly add a solution of methylamine (2.2 eq) in the same solvent (or an aqueous solution of methylamine) to the stirred solution of cyclohexanecarbonyl chloride. An excess of methylamine is used to neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess methylamine, and then with a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or chromatography.

DOT Diagram of the Synthetic Workflow:

Methodological & Application

Application Notes and Protocols for the Synthesis of N-methylcyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-methylcyclohexanecarboxamide, a valuable intermediate in organic synthesis and drug discovery. The synthesis is a two-step process commencing with the conversion of cyclohexanecarboxylic acid to its corresponding acid chloride, followed by amidation with methylamine (B109427). This protocol offers a straightforward and efficient method for the preparation of this compound in a laboratory setting.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The amide functional group is a key component of many biologically active molecules, contributing to their binding affinity and pharmacokinetic properties. A reliable and well-documented synthetic protocol is essential for researchers working with this class of compounds. The following application note details a robust two-step synthesis of this compound, starting from commercially available cyclohexanecarboxylic acid.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

-

Step 1: Formation of Cyclohexanecarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive cyclohexanecarbonyl chloride intermediate.[1]

-

Step 2: Amidation: The crude cyclohexanecarbonyl chloride is then reacted with an aqueous solution of methylamine to yield the final product, this compound.[2] This reaction is a classic example of a Schotten-Baumann reaction.[3]

Experimental Protocols

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or benzene

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

-

To the flask, add cyclohexanecarboxylic acid and anhydrous dichloromethane (or benzene).

-

Slowly add thionyl chloride (approximately 1.2 to 1.5 molar equivalents) to the stirring solution at room temperature. The addition may be exothermic.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 1-2 hours to ensure complete conversion. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After cooling to room temperature, the excess thionyl chloride and solvent can be removed by distillation or under reduced pressure. The resulting crude cyclohexanecarbonyl chloride is a colorless to pale yellow liquid and is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

Crude cyclohexanecarbonyl chloride from Step 1

-

Aqueous methylamine solution (e.g., 40 wt. % in H₂O)

-

Dichloromethane (DCM) or another suitable organic solvent

-

A suitable base (e.g., triethylamine (B128534) (TEA) or pyridine)

-

Beaker or Erlenmeyer flask

-

Separatory funnel

-

Sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Rotary evaporator

Procedure:

-

In a fume hood, dissolve the crude cyclohexanecarbonyl chloride in dichloromethane in a beaker or Erlenmeyer flask and cool the solution in an ice bath.

-

In a separate flask, prepare a solution of aqueous methylamine (approximately 2 to 3 molar equivalents) and a base like triethylamine (approximately 1.2 to 1.5 molar equivalents) in dichloromethane.

-

Slowly add the methylamine solution to the stirring, cooled solution of cyclohexanecarbonyl chloride. The reaction is typically vigorous and exothermic. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | [4] |

| Molecular Weight | 141.21 g/mol | [4] |

| CAS Number | 6830-84-8 | [4] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available in cited search results | |

| Boiling Point | Not available in cited search results | |

| ¹H NMR | Data not available in cited search results | |

| ¹³C NMR | Data available on PubChem | [4] |

| IR Spectroscopy | Data available on PubChem | [4] |

Note: Detailed, citable experimental characterization data from a peer-reviewed journal was not available in the performed searches. The data presented is from the PubChem database.

Visualization of the Experimental Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of the Synthesis

The synthesis follows a logical progression from a stable carboxylic acid to a highly reactive acid chloride intermediate, which then readily undergoes nucleophilic acyl substitution with methylamine to form the stable amide product.

Caption: Logical flow of the this compound synthesis.

Conclusion

The provided protocol outlines a reliable and efficient method for the synthesis of this compound. This procedure is suitable for laboratory-scale preparation and can likely be adapted for the synthesis of other N-substituted cyclohexanecarboxamides. Researchers are advised to consult standard laboratory safety practices when handling the reagents involved, particularly thionyl chloride and methylamine.

References

- 1. Preparation of this compound | Ambeed [ambeed.com]

- 2. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Quantification of N-methylcyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-methylcyclohexanecarboxamide in various matrices. The protocols described herein are based on established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for various applications, including pharmacokinetic studies, quality control of drug products, and impurity profiling. This document outlines recommended protocols for sample preparation and analysis using three common analytical platforms.

Analytical Methods

A summary of the performance characteristics for the described analytical methods is presented in the table below. These values are typical and may vary depending on the specific instrumentation and matrix.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Specificity | High (Mass spectral data confirms identity) | Moderate to High (Dependent on chromatographic separation and detector) | Very High (Based on precursor/product ion transitions) |

| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |

| Range | Wide, dependent on analyte volatility and ionization | Wide, dependent on analyte chromophore and solubility | Very Wide, highly sensitive |

| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |

| Precision (%RSD) | Repeatability: < 5% | Repeatability: < 2% | Repeatability: < 5% |

| Limit of Quantification (LOQ) | ng/mL range | µg/mL to ng/mL range | pg/mL to ng/mL range |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.

3.1.1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The primary goal is to extract and concentrate the analyte while removing interfering matrix components.

-

Solvent Selection: Dissolve the sample in a volatile organic solvent such as ethyl acetate, hexane, or dichloromethane.[1] Water and non-volatile solvents should be avoided.[1]

-

Extraction: For solid samples, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed. For liquid samples, direct injection after dilution or LLE may be suitable.

-

Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.[1] Further dilutions can be made to fall within the calibration range.

-

Filtration/Centrifugation: If the sample contains particulate matter, it should be centrifuged or filtered through a 0.45 µm filter to prevent column contamination.[1]

-

Vialing: Transfer the final sample into a 1.5 mL glass autosampler vial.[1]

3.1.2. GC-MS Instrumental Parameters

The following parameters are recommended as a starting point and may require optimization for your specific instrument and application.

| Parameter | Recommended Setting |

| GC Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1] |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min[1] |

| Inlet Temperature | 250 °C[1] |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations)[1] |

| Injection Volume | 1 µL[1] |

| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes[1] |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV[1] |

| Mass Range | m/z 40-400[1] |

| Ion Source Temperature | 230 °C[1] |

| Transfer Line Temperature | 280 °C[1] |

3.1.3. Data Analysis

For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound at known concentrations. The peak area of a characteristic ion (quantifier ion) is plotted against the concentration.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the quantification of pharmaceutical compounds.

3.2.1. Sample Preparation

-

Solvent Selection: Dissolve the sample in a solvent compatible with the mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

-

Extraction: For complex matrices, solid-phase extraction (SPE) is a common and effective technique to remove interferences and pre-concentrate the analyte.

-

Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter before injection to protect the HPLC column.

3.2.2. HPLC-UV Instrumental Parameters

| Parameter | Recommended Setting |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detector Wavelength | To be determined based on the UV spectrum of this compound (typically in the range of 200-220 nm for amides with no other chromophore) |

3.2.3. Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[2] Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[2][3]

References

Application Note: Analysis of N-methylcyclohexanecarboxamide by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylcyclohexanecarboxamide (C8H15NO, Mol. Wt.: 141.21 g/mol ) is a chemical compound of interest in various fields, including pharmaceutical development as a potential impurity or metabolite.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry makes it an invaluable tool for purity assessment and quantitative analysis.[3]

This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis workflows.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for achieving accurate and reproducible results. The primary objective is to dissolve the analyte in a suitable volatile solvent and remove any interfering, non-volatile matrix components.[3][4]

Recommended Protocol:

-

Solvent Selection: Dissolve the sample in a high-purity volatile organic solvent such as ethyl acetate, dichloromethane, or hexane.[3][5] Water and other non-volatile solvents should be avoided.[3][4][5]

-

Concentration: For qualitative identification, a concentration of approximately 1 mg/mL is often sufficient. For quantitative analysis, prepare a stock solution and perform serial dilutions to create calibration standards. A typical concentration for analysis is around 10 µg/mL.[3][6]

-

Filtration: To prevent contamination of the GC inlet and column, filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE).[3][4]

-

Vialing: Transfer the filtered sample into a 1.5 mL glass autosampler vial.[3][5][6] If the sample volume is limited, use a vial with a micro-insert.[3][5]

2. GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point. Method optimization may be required based on the specific instrument and sample matrix. The parameters are based on methods used for structurally similar compounds.[3]

Table 1: Recommended GC-MS Instrument Parameters

| Parameter | Recommended Setting |

|---|---|

| Gas Chromatograph (GC) | |

| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3] |

| Inlet Temperature | 250 °C[3] |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)[3] |

| Injection Volume | 1 µL[3] |

| Oven Program | Initial 70 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5 min[3] |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |

| Mass Range | m/z 40-400[3] |

| Ion Source Temp. | 230 °C[3] |

| Transfer Line Temp. | 280 °C[3] |

| Scan Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |

Data Presentation

Quantitative analysis relies on the construction of a calibration curve using standards of known concentrations. The peak area of a characteristic quantifier ion is plotted against concentration.

Table 2: Quantitative Data Summary for this compound

| Parameter | Value / Description |